molecular formula C26H21FN2O3 B2615424 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 895652-78-5

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2615424
CAS No.: 895652-78-5
M. Wt: 428.463
InChI Key: AYSUZUADXMWLNF-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 6-ethyl group, a 3-(4-fluorobenzoyl) moiety, and an N-phenylacetamide side chain. The 4-oxo-1,4-dihydroquinoline scaffold is structurally analogous to known HIV integrase inhibitors, as demonstrated by compound 8b (EC₅₀ = 75 µM) in a 2022 study . The 4-fluorobenzoyl group at position 3 is a critical pharmacophore for binding to viral targets, while the N-phenylacetamide substituent may influence pharmacokinetic properties.

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-9-11-19(27)12-10-18)15-29(23)16-24(30)28-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUZUADXMWLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide to yield an intermediate, which is then further reacted with appropriate reagents to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism .

Comparison with Similar Compounds

Indolinone-Based Analogs

Compounds such as (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀/pIC₅₀ = 5.503; ) replace the quinolinone core with an indolinone scaffold. The indolinone derivatives exhibit potent activity (likely low µM range if 5.503 is a pIC₅₀ value), but their target specificity remains unconfirmed.

Pyrimidine-Based Inhibitors

Diarylpyrimidine (DAPY) derivatives, such as 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide (), share the N-phenylacetamide group but target HIV RT via a horseshoe-shaped binding mode. These compounds often exhibit nanomolar potency against RT, highlighting the importance of core flexibility for accommodating diverse binding pockets . In contrast, the rigid quinolinone core of the target compound may favor integrase inhibition .

Role of the 4-Fluorobenzoyl Group

The 4-fluorobenzoyl group is a consistent feature in high-activity compounds. In compound 8b (), this group enhances HIV integrase binding via hydrophobic and dipole interactions, as confirmed by docking studies. Its absence in indolinone analogs (e.g., 4-fluorobenzyl in ) correlates with reduced specificity for integrase, suggesting the carbonyl group is critical for hydrogen bonding .

Biological Activity

The compound 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a derivative of the quinoline family, notable for its diverse biological activities. This article examines its synthesis, structure, and various biological effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H20FN3O2C_{20}H_{20}FN_{3}O_{2} with a molecular weight of approximately 353.39 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core followed by the introduction of the fluorobenzoyl and phenylacetamide moieties. Common reagents include anhydrous solvents and catalysts such as palladium on carbon.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. For instance, a related compound demonstrated significant activity against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, with an effective concentration (EC50) of 156.7 µM, outperforming established antibacterial agents like bismerthiazol . The mechanism involves disruption of bacterial cell membranes, leading to cell lysis as observed through scanning electron microscopy (SEM) studies .

Antitumor Properties

Quinoline derivatives have also been investigated for their anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those involved in signal transduction and gene expression modulation.

Nematicidal Activity

The nematicidal effects of quinoline derivatives have been evaluated against Meloidogyne incognita, with certain compounds achieving a mortality rate of 100% at concentrations as low as 500 μg/mL after 24 hours . This suggests potential applications in agricultural pest control.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the side chains significantly influence biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances antibacterial efficacy while maintaining low toxicity profiles .

Case Studies

Study Findings
Antibacterial Evaluation Compound demonstrated EC50 values lower than standard treatments against Xanthomonas species .
Antitumor Activity Induced apoptosis in cancer cell lines; effective in disrupting cell cycle.
Nematicidal Effects 100% mortality in Meloidogyne incognita at specified concentrations .

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